molecular formula C16H20O4 B1613516 cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-33-7

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613516
CAS No.: 736136-33-7
M. Wt: 276.33 g/mol
InChI Key: LIXSNTJNSWXNPY-BXUZGUMPSA-N
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Description

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O4 and a molar mass of 276.33 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxyphenyl-2-oxoethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and 3-methoxybenzaldehyde.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with cyclohexane-1-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. methyl) on the phenyl ring can significantly affect the compound’s chemical properties and reactivity.
  • Chemical Properties: Variations in substituents can lead to differences in solubility, melting point, and boiling point.
  • Biological Activity: The biological activity of these compounds can vary based on their structural differences, influencing their potential applications in medicine and biology.

Properties

IUPAC Name

(1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-13-7-4-6-12(9-13)15(17)10-11-5-2-3-8-14(11)16(18)19/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3,(H,18,19)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXSNTJNSWXNPY-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641373
Record name (1R,2R)-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-33-7
Record name (1R,2R)-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

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